molecular formula C24H30B2O5 B1400277 2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan CAS No. 1197989-83-5

2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan

Cat. No.: B1400277
CAS No.: 1197989-83-5
M. Wt: 420.1 g/mol
InChI Key: IALWSEKANFQUBL-UHFFFAOYSA-N
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Description

Overview of Organoboron Compounds in Modern Chemistry

Organoboron compounds have emerged as fundamental building blocks in modern synthetic chemistry, representing one of the most versatile classes of heteroatom-substituted organic molecules. The unique electronic properties of boron, stemming from its electron deficiency and low electronegativity, provide organoboron compounds with distinctive reactivity patterns that have revolutionized synthetic methodologies. These compounds serve as key nucleophilic coupling partners in various carbon-carbon bond forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction, which has become indispensable in pharmaceutical synthesis and materials chemistry.

The carbon-boron bond exhibits weaker strength compared to carbon-carbon bonds, with bond energies of 323 kilojoules per mole versus 358 kilojoules per mole, respectively. However, this apparent weakness becomes a synthetic advantage, as it facilitates controlled bond-breaking and formation under mild reaction conditions. Conversely, boron-oxygen bonds demonstrate exceptional strength at 519 kilojoules per mole, significantly exceeding carbon-oxygen bonds at 384 kilojoules per mole. This disparity in bond strengths underlies the thermodynamic driving force for many organoboron transformations, particularly oxidative processes that convert carbon-boron bonds to carbon-oxygen or carbon-carbon bonds.

Recent developments in organoboron chemistry have expanded beyond traditional cross-coupling applications to encompass diverse fields including materials science, pharmaceutical research, and optoelectronics. In materials science, organoboron compounds have found applications as building blocks for covalent organic frameworks, hydrogels, neutron capture materials, and phosphorescent systems. The pharmaceutical industry has embraced organoboron compounds as therapeutic agents, with several boron-containing drugs receiving regulatory approval, including bortezomib for cancer treatment, tavaborole as an antifungal agent, and crisaborole for eczema treatment.

The field of organic electronics has particularly benefited from organoboron innovations, with these compounds serving as electron donors and acceptors in organic solar cells, achieving power conversion efficiencies of 16% and 14% respectively. Additionally, organoboron-based multiple-resonance emitters have demonstrated exceptional performance in organic light-emitting diodes, exhibiting narrowband emission, high photoluminescence quantum yields, and thermally activated delayed fluorescence properties.

Application Area Key Properties Performance Metrics
Cross-coupling Reactions Nucleophilic character, mild reaction conditions >95% yields in Suzuki-Miyaura couplings
Organic Solar Cells Tunable electronic properties 16% power conversion efficiency
Organic Light-Emitting Diodes Narrowband emission, high quantum yields >90% photoluminescence quantum yield
Pharmaceutical Applications Selective binding, biocompatibility Multiple approved drugs

Significance of Dibenzofuran Derivatives

Dibenzofuran represents a fundamental heterocyclic scaffold characterized by two benzene rings fused to a central furan ring, creating an aromatic compound with unique electronic and structural properties. This tricyclic system exhibits exceptional thermal stability, convenient liquid range properties, and relatively low toxicity, making it an attractive framework for various applications. The aromatic nature of dibenzofuran, combined with its rigid planar structure, provides an excellent foundation for the development of functional materials with predictable electronic properties.

The synthetic accessibility of dibenzofuran derivatives has been significantly enhanced through recent methodological advances. Modern synthetic approaches include the formation of dibenzofurans through carbon-oxygen bond creation in the furan ring, cyclization of diarylether derivatives, and construction from benzofuran or phenol precursors. These diverse synthetic pathways enable the preparation of functionalized dibenzofuran derivatives with precise substitution patterns, facilitating structure-property relationship studies and optimization of desired characteristics.

In the realm of organic electronics, dibenzofuran derivatives have demonstrated exceptional utility as hole blocking materials for high-efficiency organic light-emitting diodes. Specifically, dibenzofuran molecular dimers have shown remarkable performance characteristics, including deep highest occupied molecular orbital energy levels ranging from -6.61 to -6.95 electron volts and high triplet energies spanning 2.68 to 2.95 electron volts. These electronic properties make dibenzofuran derivatives ideal candidates for blue phosphorescent organic light-emitting diodes, where energy level alignment and triplet state management are critical for device performance.

The pharmaceutical relevance of dibenzofuran derivatives has been extensively documented, with numerous compounds exhibiting significant biological activities. These derivatives have demonstrated anticancer properties, antibacterial activity, antifungal efficacy, and antimycobacterial effects. The structural relationship to morphine alkaloids contributes to their pharmacological properties, including analgesic and local anesthetic effects. Recent research has focused on dibenzofuran derivatives as dual inhibitors of protein kinases, highlighting their potential in targeted cancer therapy.

Dibenzofuran derivatives also exhibit unique fluorescence properties that make them valuable as fluorescent probes and components in optoelectronic devices. The rigid planar structure and extended conjugation system of dibenzofuran provide favorable photophysical characteristics, including high fluorescence quantum yields and excellent thermal stability. These properties are particularly advantageous for applications requiring stable emission under operating conditions.

Property Category Dibenzofuran Characteristics Application Relevance
Electronic Properties Deep highest occupied molecular orbital levels (-6.61 to -6.95 eV) Hole blocking in organic light-emitting diodes
Thermal Stability High decomposition temperatures Device operational stability
Photophysical Properties High fluorescence quantum yields Efficient light emission
Structural Rigidity Planar tricyclic framework Predictable electronic behavior

Scope and Objectives of the Review

This comprehensive review focuses specifically on 2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan, a bifunctional organoboron compound that combines the advantageous properties of dibenzofuran scaffolds with the synthetic versatility of pinacol boronate ester functionalities. The compound, with molecular formula C₂₄H₃₀B₂O₅ and molecular weight 420.1 grams per mole, represents a paradigmatic example of modern organoboron chemistry applied to heterocyclic frameworks.

The primary objective of this review is to provide a comprehensive analysis of the structural characteristics, chemical properties, and synthetic applications of this specific dibenzofuran derivative. The dual boronate ester groups positioned at the 2 and 8 positions of the dibenzofuran core create unique opportunities for cross-coupling reactions, enabling the construction of complex molecular architectures and functional materials. This substitution pattern is particularly significant as it allows for symmetrical functionalization while maintaining the electronic integrity of the central dibenzofuran system.

The scope encompasses detailed examination of the compound's synthesis, characterization, and reactivity patterns, with particular emphasis on its role in modern synthetic methodology. The pinacol boronate ester groups provide exceptional stability compared to other organoboron functionalities, allowing for handling under ambient conditions without moisture sensitivity concerns. This stability, combined with the reactive nature of the carbon-boron bonds toward cross-coupling reactions, positions this compound as a valuable synthetic intermediate for diverse applications.

Recent commercial availability of this compound has facilitated its adoption in research laboratories worldwide. The compound is supplied at 95% purity levels, ensuring consistent results in synthetic applications and materials research. This accessibility has accelerated research into its applications in organic electronics, pharmaceutical synthesis, and materials science.

The review will examine the compound's potential in constructing advanced materials for optoelectronic applications, building upon the established success of dibenzofuran derivatives in organic light-emitting diodes and related devices. The dual boronate functionality enables the creation of extended conjugated systems through cross-coupling reactions, potentially leading to materials with enhanced electronic properties and device performance characteristics.

Furthermore, the analysis will consider the compound's role in contemporary challenges facing organoboron chemistry, including the development of more efficient synthetic methodologies, the creation of novel functional materials, and the advancement of sustainable chemical processes. The compound's structure represents an intersection of established dibenzofuran chemistry with cutting-edge organoboron methodology, providing insights into future directions for the field.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzofuran-2-yl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30B2O5/c1-21(2)22(3,4)29-25(28-21)15-9-11-19-17(13-15)18-14-16(10-12-20(18)27-19)26-30-23(5,6)24(7,8)31-26/h9-14H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALWSEKANFQUBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC4=C3C=C(C=C4)B5OC(C(O5)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30B2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan typically involves the borylation of dibenzofuran derivatives. One common method is the palladium-catalyzed borylation of dibenzofuran using bis(pinacolato)diboron under inert conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst.

Common Reagents and Conditions

    Reagents: Aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., THF, DMF).

    Conditions: Reactions are typically conducted under inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from room temperature to 100°C.

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Organic Synthesis

Borylation Reactions
DBF-Boronic Acid is primarily utilized in borylation reactions. It serves as a borylating agent for the functionalization of aromatic compounds. The presence of the boron moiety facilitates the formation of carbon-boron bonds, which are crucial for further transformations in organic synthesis.

  • Example Reaction : Borylation at the benzylic C-H bond of alkylbenzenes can be achieved using DBF-Boronic Acid in the presence of palladium catalysts, leading to the formation of pinacol benzyl boronates .

Materials Science

Polymer Chemistry
DBF-Boronic Acid is employed in the synthesis of advanced polymeric materials through cross-coupling reactions. Its ability to form stable boronate esters allows it to be integrated into polymer networks.

  • Case Study : Research has demonstrated the use of DBF-Boronic Acid in creating boron-containing polymers that exhibit enhanced thermal stability and mechanical properties. These materials are suitable for applications in electronics and coatings .

Medicinal Chemistry

Drug Development
The compound's unique structure makes it a potential candidate for drug development. Its boron atoms can interact with biological molecules, influencing their behavior and activity.

  • Anticancer Activity : Preliminary studies suggest that DBF-Boronic Acid derivatives may possess anticancer properties by inhibiting specific enzymes involved in tumor growth. This is particularly relevant in targeting cancer cells that rely on boron-containing compounds for metabolic processes .

Data Tables

Application AreaSpecific Use CaseReference
Organic SynthesisBorylation of alkylbenzenes
Materials ScienceSynthesis of high-performance polymers
Medicinal ChemistryPotential anticancer agent

Mechanism of Action

The mechanism of action for 2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan in cross-coupling reactions involves the formation of a palladium complex with the boronate ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the biaryl product. The molecular targets are typically the halide substrates, and the pathways involve the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Structural and Electronic Differences

Compound Name Core Structure Heteroatom Boronate Positions Molecular Weight (g/mol) Key Applications
2,8-Bis(...)dibenzo[b,d]furan Dibenzo[b,d]furan O 2,8 294.15 OLEDs, OFETs, polymers
3,7-Bis(...)dibenzo[b,d]thiophene sulfone Dibenzo[b,d]thiophene S (+SO₂) 3,7 426.24* High-energy materials
2,7-Bis(...)pyrene Pyrene None 2,7 412.27 Organic semiconductors
4,7-Bis(...)benzo[c][1,2,5]thiadiazole Benzo[c]thiadiazole N, S 4,7 386.12 Photovoltaic polymers
2-(Dibenzo[b,d]furan-4-yl)-...dioxaborolane (1k) Dibenzo[b,d]furan O 4 294.15 Cross-coupling intermediates

*Estimated based on analogous structures.

Key Observations:

  • Heteroatom Influence: The oxygen in dibenzofuran provides moderate electron-donating effects, while sulfur in dibenzothiophene sulfone introduces electron-withdrawing sulfone groups, drastically altering redox potentials .
  • Boronate Position : Boronates at the 2,8-positions (para to the oxygen) in dibenzofuran enhance conjugation symmetry, favoring planar polymer backbones in OLEDs. In contrast, 4,7-substituted benzo[c]thiadiazole derivatives improve charge transport in photovoltaic devices .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Efficiency : The target compound exhibits high reactivity in coupling reactions due to the electron-rich dibenzofuran core. Yields for dibenzofuran-based polymers exceed 70% under optimized Pd catalysis . Comparatively, dibenzothiophene sulfone derivatives show reduced reactivity due to steric hindrance from sulfone groups .
  • Pyrene Derivatives : 2,7-Bis(...)pyrene achieves 84% yield in borylation reactions, attributed to the planar pyrene core facilitating catalyst access .

Research Findings and Challenges

  • Synthesis Challenges : Some dibenzoheterocycles, like 1,8-dibromonaphthalene derivatives, resist borylation due to steric constraints, necessitating alternative routes .
  • Electronic Tuning : Oxidation of sulfur in dibenzothiophene to sulfone states significantly redshifts absorption spectra, a strategy less effective in oxygen-containing dibenzofurans .

Biological Activity

2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan (CAS No. 1197989-83-5) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves the coupling of dibromodibenzofuran with bis(pinacolato)diboron in the presence of palladium catalysts. The reaction typically occurs in a solvent such as DMSO or dioxane under reflux conditions. The final product can be purified through column chromatography.

Chemical Structure

The molecular formula of this compound is C24H30B2O5C_{24}H_{30}B_{2}O_{5}. Its structure includes two boron-containing dioxaborolane moieties attached to a dibenzofuran core. The presence of these functional groups may contribute to its reactivity and biological activity.

Anticancer Properties

Recent studies have indicated that compounds containing dioxaborolane groups exhibit significant anticancer properties. For instance, derivatives of dioxaborolanes have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. A study highlighted the use of related compounds in targeting specific pathways involved in cancer cell survival and proliferation .

The mechanism by which this compound exerts its biological effects may involve:

  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that dioxaborolanes can induce oxidative stress in cancer cells, leading to cell death.
  • Inhibition of Key Enzymes : These compounds may interact with enzymes critical for cancer cell metabolism and growth.
  • Modulation of Signaling Pathways : They might influence signaling pathways related to apoptosis and cell cycle regulation.

Case Studies

  • In Vitro Studies : Research has demonstrated that similar compounds can reduce the viability of breast and prostate cancer cells by over 50% at certain concentrations . These findings suggest that this compound may exhibit comparable potency.
  • Animal Models : In vivo studies using animal models have shown promising results where dioxaborolane derivatives significantly reduced tumor size without notable toxicity to normal tissues .

Data Summary

PropertyValue
Molecular FormulaC24H30B2O5
CAS Number1197989-83-5
Anticancer ActivitySignificant (in vitro & in vivo)
Mechanism of ActionROS generation; enzyme inhibition; signaling modulation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is typically synthesized via palladium-catalyzed Miyaura borylation. For example, analogous dibenzofuran derivatives have been prepared using B₂pin₂ (bis(pinacolato)diboron) with [PdCl₂(dppf)] as a catalyst in DMSO/KOH at 80°C for 28 hours under inert conditions. Yield optimization requires precise stoichiometry (e.g., 1:2.5 molar ratio of dibromide precursor to B₂pin₂) and anhydrous solvents to prevent hydrolysis . Copper-catalyzed borylation (e.g., IMesCuCl with LiO-t-Bu) is an alternative for regioselective functionalization, as demonstrated for similar dibenzofuran systems .

Q. How can structural characterization techniques confirm the molecular structure of this compound?

  • Methodology :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement of single-crystal data. Symmetry checks and hydrogen placement must align with density maps to avoid overfitting .
  • NMR spectroscopy : ¹¹B NMR (~30–35 ppm for dioxaborolane) and ¹H/¹³C NMR (aromatic protons at δ 7.5–8.5 ppm) verify substitution patterns. Compare with computed chemical shifts using DFT .
  • Elemental analysis : Carbon/hydrogen content should match theoretical values within ±0.3% .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodology : Column chromatography with hexane/EtOAc (20:1) removes unreacted B₂pin₂ and catalyst residues. Recrystallization from ethanol or acetone yields high-purity (>98%) product. Monitor by TLC (Rf ~0.5 in hexane/EtOAc 10:1) .

Advanced Research Questions

Q. How does this compound perform in Suzuki-Miyaura cross-coupling reactions for synthesizing π-conjugated polymers?

  • Methodology : The compound acts as a bifunctional monomer. For example, coupling with dibrominated anthracene ([Pd(PPh₃)₄], K₂CO₃, THF/H₂O, 90°C) produces alternating copolymers. Optimize molar ratios (1:1 monomer to comonomer) and degas solvents to suppress side reactions. GPC analysis (Mw > 20 kDa) confirms polymerization efficiency .

Q. What are the challenges in analyzing discrepancies between experimental and computational data for this compound’s electronic properties?

  • Methodology : Discrepancies in HOMO/LUMO levels (e.g., DFT vs. cyclic voltammetry) may arise from solvent effects or basis-set limitations. Validate computational models using polarizable continuum models (PCM) for solvation. Cross-check with UV-vis (λmax ~350–400 nm for dibenzofuran derivatives) and photoluminescence spectra .

Q. How can thermal stability and decomposition pathways be evaluated for this compound in materials applications?

  • Methodology : TGA (N₂ atmosphere, 10°C/min) shows decomposition onset >300°C. Pair with DSC to detect glass transitions (Tg ~150–200°C). Mass spectrometry (EI-MS) identifies volatile fragments (e.g., pinacol loss at m/z 140) .

Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?

  • Methodology : For disordered regions, apply SQUEEZE (Platon) to model electron density. For twinning, use TWINLAW in SHELXL to refine twin fractions. R1 values <5% and wR2 <15% indicate reliable refinement .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan
Reactant of Route 2
Reactant of Route 2
2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.